molecular formula C2H5N3O2 B089757 Biuret CAS No. 108-19-0

Biuret

Cat. No. B089757
CAS RN: 108-19-0
M. Wt: 103.08 g/mol
InChI Key: OHJMTUPIZMNBFR-UHFFFAOYSA-N
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Patent
US04654441

Procedure details

When molten urea is heated first at atmospheric pressure and thereafter under vacuum, there is a rapid evolution of ammonia upon the application of the vacuum. This indicates the presence of a substantial quantity of biuret precursor moieties generated during the pyrolysis at atmospheric pressure. These active bodies then react under the influence of reduced pressure to give enhanced yields of biuret without excessive production of cyanuric acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N.[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8]>>[NH2:6][C:7]([NH:9][C:10]([NH2:12])=[O:11])=[O:8].[NH:1]1[C:10](=[O:11])[NH:9][C:7](=[O:8])[NH:4][C:2]1=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These active bodies then react under the influence of reduced pressure
CUSTOM
Type
CUSTOM
Details
to give enhanced

Outcomes

Product
Name
Type
product
Smiles
NC(=O)NC(=O)N
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.